molecular formula C12H18ClFN2O2S B8035782 (1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B8035782
M. Wt: 308.80 g/mol
InChI Key: MBLIKJKLTHLWHH-UHFFFAOYSA-N
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Description

(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that features a piperidine ring substituted with a fluorophenylsulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride under basic conditions.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methanamine group.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: The fluorophenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorophenylsulfonyl groups on biological systems. It may serve as a probe to investigate receptor binding and signal transduction pathways.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenylsulfonyl group may enhance binding affinity to certain receptors, while the piperidine ring could facilitate passage through biological membranes. The methanamine group might be involved in hydrogen bonding or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1-(Phenylsulfonyl)piperidin-4-yl)methanamine hydrochloride: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    (1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride: Similar structure but with the fluorine atom in a different position, potentially altering its chemical and biological properties.

Uniqueness

The presence of the fluorine atom in (1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride distinguishes it from other similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S.ClH/c13-11-2-1-3-12(8-11)18(16,17)15-6-4-10(9-14)5-7-15;/h1-3,8,10H,4-7,9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLIKJKLTHLWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC(=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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